4-Isopropyl-1,2-dimethoxybenzene: Occurrences, Biosynthesis, and Analytical Characterization
4-Isopropyl-1,2-dimethoxybenzene: Occurrences, Biosynthesis, and Analytical Characterization
This guide provides a rigorous technical analysis of 4-Isopropyl-1,2-dimethoxybenzene (also known as 4-Isopropylveratrole or 3,4-Dimethoxycumene ), a rare but significant phytochemical constituent found in specific chemotypes of the Asteraceae family.
Executive Summary
4-Isopropyl-1,2-dimethoxybenzene (CAS: 4132-76-7) is a lipophilic ether derivative of 4-isopropylcatechol. Unlike the ubiquitous terpenoids (thymol, carvacrol) found in Lamiaceae, this compound lacks the nuclear methyl group characteristic of the p-cymene skeleton, classifying it as a dimethoxy-cumene derivative.
While often overshadowed by major volatiles, it serves as a critical chemotaxonomic marker in the genus Pulicaria (Asteraceae). Its presence indicates specific O-methyltransferase (OMT) activity capable of double-methylation at the 3 and 4 positions of the aromatic ring, a modification that significantly alters metabolic stability and lipophilicity compared to its phenolic precursors.
Chemical Identity & Structural Logic
To understand the biological behavior of this molecule, we must first distinguish it from its structural analogs.
-
IUPAC Name: 1,2-Dimethoxy-4-(propan-2-yl)benzene
-
Common Synonyms: 4-Isopropylveratrole; 3,4-Dimethoxycumene; Veratryl isopropyl ether.
-
Molecular Formula: C₁₁H₁₆O₂
-
Molecular Weight: 180.25 g/mol
-
Key Structural Feature: The veratrole (1,2-dimethoxybenzene) core substituted with an isopropyl group at the para position relative to C1.
Structural Differentiation Table
| Compound | Structure Core | Substituents | Key Difference |
| 4-Isopropylveratrole | Benzene | 1,2-Dimethoxy, 4-Isopropyl | No ring methyl ; Di-ether. |
| Methyl Thymol | Benzene | 1-Methoxy, 2-Isopropyl, 5-Methyl | Mono-ether; Has ring methyl. |
| Methyl Eugenol | Benzene | 1,2-Dimethoxy, 4-Allyl | Allyl group instead of Isopropyl. |
| 2,5-Dimethoxy-p-cymene | Benzene | 1,4-Dimethoxy, 2-Methyl, 5-Isopropyl | Para-dimethoxy; Has ring methyl. |
Natural Sources: The Pulicaria Chemotypes[1]
Extensive phytochemical profiling identifies the genus Pulicaria (Family: Asteraceae, Tribe: Inuleae) as the primary natural reservoir for this compound. It is not a ubiquitous terpene but a specialized metabolite found in specific geographical chemotypes.
Primary Source: Pulicaria undulata (syn.[1][2][3] P. crispa)
Research on Pulicaria undulata populations in the Middle East (Yemen, Egypt, Saudi Arabia) has isolated 4-Isopropylveratrole as a minor but consistent constituent.
-
Plant Part: Aerial parts (leaves/stems).
-
Extraction Method: Hydrodistillation.
-
Concentration Profile: Typically 0.2% - 0.5% of the total essential oil.
-
Co-occurring Constituents: It is invariably found alongside:
Geographical Variance:
-
Yemen Chemotype: High Carvotanacetone (91.4%), 4-Isopropylveratrole (0.2%).[2]
-
Saudi Arabia Chemotype: Often richer in phenolic precursors, influencing the yield of methylated derivatives.
Secondary Sources
Trace amounts have been detected in:
-
Salvia argentea (Lamiaceae): Detected in solvent extracts, likely as a degradation product of abietane diterpenoids or lignin-related pathways.
-
Lignin Degradation Products: The "veratryl" moiety is common in lignin breakdown (wood smoke condensates), where isopropyl-substituted phenols can be methylated during pyrolysis or microbial digestion.
Biosynthetic Pathway: The Methylation Cascade
The biosynthesis of 4-Isopropylveratrole implies a deviation from the standard p-cymene pathway. Since it lacks the ring methyl group of p-cymene, it likely originates from Cumene (Isopropylbenzene) or 4-Isopropylbenzoic acid precursors, rather than the mevalonate/DOXP pathways that generate terpenes.
Proposed Biosynthetic Mechanism
-
Precursor Formation: Shikimic acid pathway yields 4-Isopropylbenzoic acid or direct alkylation of benzene intermediates.
-
Hydroxylation: Cytochrome P450 monooxygenases introduce hydroxyl groups at positions 3 and 4, forming 4-Isopropylcatechol .
-
Sequential Methylation: S-Adenosyl methionine (SAM)-dependent O-methyltransferases (OMTs) catalyze the double methylation.
Figure 1: Proposed biosynthetic pathway from Shikimate precursors to 4-Isopropylveratrole via catechol methylation.
Analytical Methodology: Isolation & Identification
For researchers attempting to isolate or quantify this compound, standard GC-MS protocols must be tuned to distinguish it from isomeric dimethoxy-cymenes.
Extraction Protocol: Hydrodistillation
-
Material: Air-dried aerial parts of Pulicaria undulata.
-
Method: Clevenger-type apparatus for 3 hours.
-
Drying: Anhydrous Sodium Sulfate (Na₂SO₄).
-
Storage: 4°C in amber glass.
GC-MS Identification Parameters
The following retention indices (RI) and mass spectral data are critical for positive identification.
| Parameter | Value / Characteristic |
| Column | DB-5 / HP-5MS (5% Phenyl Methyl Siloxane) |
| Retention Index (RI) | 1495 (approximate, relative to n-alkanes) |
| Elution Order | Elutes after Methyl Eugenol (RI 1405) and after 2,5-Dimethoxy-p-cymene (RI 1425).[2] |
| Molecular Ion (M+) | m/z 180 |
| Base Peak | m/z 165 (Loss of methyl group [M-15]⁺) |
| Key Fragments | m/z 137, 107, 91 (Tropylium ion) |
Analytical Workflow Diagram
Figure 2: Isolation and identification workflow for 4-Isopropylveratrole.
Pharmacological Potential & Synthetic Relevance[2][4][5][6]
While natural abundance is low, the structure of 4-Isopropylveratrole offers specific advantages in drug design:
-
Metabolic Stability: Unlike its phenolic precursor (4-isopropylcatechol), the dimethoxy ether is resistant to rapid Phase II conjugation (glucuronidation/sulfation), potentially increasing oral bioavailability.
-
Protease Inhibition: Synthetic derivatives of 1,2-dimethoxy-4-isopropylbenzene have been patented as intermediates for Human Leukocyte Elastase (HLE) inhibitors . The core structure serves as a scaffold for preventing tissue damage in emphysema and rheumatoid arthritis.
-
Insecticidal Synergy: In Pulicaria oils, this lipophilic ether likely acts synergistically with carvotanacetone to penetrate insect cuticles, enhancing the oil's reported repellent activity.
References
-
Ali, N. A., et al. (2012).[1][3] "Chemical Composition and Biological Activity of Essential Oil from Pulicaria undulata from Yemen." Natural Product Communications, 7(2), 257-260.[1]
-
Dekinash, M. F., et al. (2018). "Chemical Composition and Biological Activities of The Essential Oil Of Pulicaria Crispa In The Middle East." Delta University Scientific Journal, 1(September), 23-32.[3]
-
Trainor, D. A., & Stein, P. D. (1994). "Use of saccharin derivatives as proteolytic enzyme inhibitors."[4] U.S. Patent No. 5,371,074. Washington, DC: U.S. Patent and Trademark Office.
-
Liu, L. L., et al. (2010).[1] "Phytochemicals and biological activities of Pulicaria species." Chemistry & Biodiversity, 7(2), 327-349.
